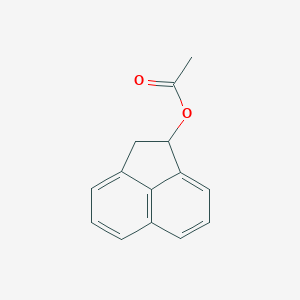

1-Acetoxyacenaphthene

Description

Properties

IUPAC Name |

1,2-dihydroacenaphthylen-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-9(15)16-13-8-11-6-2-4-10-5-3-7-12(13)14(10)11/h2-7,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSIEGCCYVPJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381758 | |

| Record name | 1-ACETOXYACENAPHTHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14966-36-0 | |

| Record name | 1-ACETOXYACENAPHTHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Acetoxyacenaphthene from 1-Hydroxyacenaphthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-acetoxyacenaphthene from 1-hydroxyacenaphthene, a reaction of significance in organic synthesis and medicinal chemistry. The guide provides a comprehensive overview of the experimental protocol, quantitative data, and a visualization of the reaction workflow.

Reaction Overview and Significance

The acetylation of 1-hydroxyacenaphthene is a fundamental esterification reaction that converts the hydroxyl group into an acetoxy group. This transformation is crucial for various applications, including the protection of the hydroxyl functionality during multi-step syntheses and the modulation of the biological activity of acenaphthene-based compounds. The resulting ester, 1-acetoxyacenaphthene, can serve as a key intermediate in the development of novel therapeutic agents.

The most common and effective method for this conversion involves the use of acetic anhydride as the acetylating agent, often in the presence of a base catalyst such as pyridine. Pyridine not only catalyzes the reaction but also acts as a solvent and scavenges the acetic acid byproduct.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-acetoxyacenaphthene from 1-hydroxyacenaphthene.

Materials:

-

1-Hydroxyacenaphthene

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene

-

Methanol (for quenching)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-hydroxyacenaphthene (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate).

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of dry methanol.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

-

Purification: Purify the crude 1-acetoxyacenaphthene by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 1-acetoxyacenaphthene.

| Parameter | Value |

| Reactant | 1-Hydroxyacenaphthene |

| Product | 1-Acetoxyacenaphthene |

| Typical Yield | High (specific yield not reported) |

| Purity | High, after chromatographic purification |

Spectroscopic Data for Starting Material (1-Hydroxyacenaphthene):

| Nucleus | Chemical Shift (δ) ppm |

| ¹³C | ~74.4 (for C-1)[2] |

Note: Detailed ¹H and ¹³C NMR data for the product, 1-acetoxyacenaphthene, were not explicitly found in the searched literature. Researchers should perform full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the synthesized compound.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow of the synthesis and the general reaction pathway.

Caption: Experimental workflow for the synthesis of 1-acetoxyacenaphthene.

Caption: General reaction pathway for the acetylation of 1-hydroxyacenaphthene.

References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Use of 13C Nuclear Magnetic Resonance To Assess Fossil Fuel Biodegradation: Fate of [1-13C]Acenaphthene in Creosote Polycyclic Aromatic Compound Mixtures Degraded by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-Acetoxyacenaphthene

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Acetoxyacenaphthene. These predictions are derived from the known spectral data of acenaphthene, 1-acenaphthenol, and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for 1-Acetoxyacenaphthene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.3 | Multiplet | 6H | Aromatic protons |

| ~6.5 | Doublet | 1H | H1 (proton on the carbon bearing the acetoxy group) |

| ~3.8 - 3.2 | Multiplet | 2H | CH₂ protons of the acenaphthene ring |

| ~2.2 | Singlet | 3H | Methyl protons of the acetoxy group |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for 1-Acetoxyacenaphthene

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl carbon of the ester |

| ~145 - 120 | Aromatic carbons |

| ~75 | Carbon bearing the acetoxy group (C1) |

| ~30 | CH₂ carbon of the acenaphthene ring |

| ~21 | Methyl carbon of the acetoxy group |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Absorption Data for 1-Acetoxyacenaphthene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch of the ester |

| ~1600, ~1450 | Medium to Weak | Aromatic C=C stretch |

| ~1240 | Strong | C-O stretch of the ester |

Table 4: Predicted Mass Spectrometry Data for 1-Acetoxyacenaphthene

| m/z | Interpretation |

| 212 | [M]⁺ (Molecular Ion) |

| 170 | [M - CH₂CO]⁺ (Loss of ketene) |

| 152 | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are detailed, generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound such as 1-Acetoxyacenaphthene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-Acetoxyacenaphthene for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure a homogenous solution, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

The acquisition parameters, such as pulse width, acquisition time, and relaxation delay, should be optimized for the specific instrument and sample.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid 1-Acetoxyacenaphthene sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resolution is typically set to 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare their positions and intensities to correlation tables to identify the functional groups present (e.g., C=O, C-O, C-H aromatic, C-H aliphatic).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 1-Acetoxyacenaphthene (typically in the range of 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition (Electron Ionization - EI):

-

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source.

-

Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions and the neutral losses that lead to their formation. This provides structural information about the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Physical and chemical characteristics of 1-Acetoxyacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetoxyacenaphthene is a derivative of the polycyclic aromatic hydrocarbon acenaphthene, characterized by an acetate group at the C1 position. While not as extensively studied as its parent compound, its chemical structure suggests potential applications in organic synthesis and medicinal chemistry. This technical guide provides a detailed overview of the known and predicted physical and chemical characteristics of 1-Acetoxyacenaphthene, methodologies for its synthesis and analysis, and its expected spectral properties. The information presented herein is a compilation of data from related compounds and established chemical principles, intended to serve as a foundational resource for researchers.

Physical and Chemical Characteristics

Direct experimental data for 1-Acetoxyacenaphthene is limited. The following properties are a combination of reported data for closely related compounds and estimations based on its chemical structure.

Physical Properties

The physical properties of 1-Acetoxyacenaphthene are influenced by the rigid tricyclic acenaphthene core and the polar acetate group.

| Property | Predicted Value / Description |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Appearance | Expected to be a crystalline solid at room temperature, likely colorless or pale yellow. |

| Melting Point | Estimated to be in the range of 70-90 °C. This is an educated estimation and requires experimental verification. |

| Boiling Point | Expected to be significantly higher than that of acenaphthene (279 °C) due to increased polarity and molecular weight.[1] |

| Solubility | Likely insoluble in water but soluble in common organic solvents such as ethanol, diethyl ether, chloroform, and benzene, similar to other aromatic esters.[2] |

| Density | Predicted to be slightly denser than water, a common characteristic of polycyclic aromatic hydrocarbons. |

| Vapor Pressure | Expected to be low at room temperature. |

Chemical Properties

The chemical reactivity of 1-Acetoxyacenaphthene is dictated by the acenaphthene nucleus and the ester functional group. Aromatic esters are generally stable but can undergo specific reactions.[3]

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 1-hydroxyacenaphthene and acetic acid. Basic hydrolysis (saponification) is typically irreversible.

-

Electrophilic Aromatic Substitution: The acenaphthene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing acetate group.

-

Oxidation: The benzylic position of the acenaphthene ring system can be susceptible to oxidation.

-

Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.

Experimental Protocols

Synthesis of 1-Acetoxyacenaphthene

The most common method for the synthesis of 1-Acetoxyacenaphthene is the acetylation of 1-hydroxyacenaphthene.

Reaction:

Materials:

-

1-Hydroxyacenaphthene

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 1-hydroxyacenaphthene in pyridine.

-

Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-Acetoxyacenaphthene.

Characterization Methods

The synthesized 1-Acetoxyacenaphthene should be characterized using standard analytical techniques to confirm its identity and purity.

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To determine the melting point and assess purity.

Spectral Data (Predicted)

While experimental spectra for 1-Acetoxyacenaphthene are not widely published, the expected spectral characteristics can be predicted based on the analysis of its constituent functional groups and related structures.

¹H NMR Spectroscopy

-

Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the acenaphthene ring system.

-

Methine Proton (H1): A signal for the proton at the C1 position, shifted downfield due to the adjacent oxygen atom, likely appearing as a multiplet.

-

Methylene Protons: Signals for the two protons of the ethylene bridge.

-

Acetyl Protons: A characteristic singlet for the three methyl protons of the acetate group, expected to appear around δ 2.1-2.3 ppm.[4]

¹³C NMR Spectroscopy

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).[5]

-

Carbonyl Carbon: A signal for the ester carbonyl carbon in the downfield region, typically around δ 170 ppm.[6]

-

C1 Carbon: The carbon atom attached to the oxygen of the acetate group, expected to be in the range of δ 70-80 ppm.

-

Methylene Carbons: Signals for the two carbon atoms of the ethylene bridge.

-

Acetyl Methyl Carbon: A signal for the methyl carbon of the acetate group in the upfield region, around δ 20-25 ppm.[4]

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong, characteristic absorption band in the region of 1735-1750 cm⁻¹.[7]

-

C-O Stretch (Ester): An absorption band in the region of 1200-1300 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 212.

-

Fragmentation Pattern: Common fragmentation patterns for acetate esters include the loss of the acetyl group (CH₃CO) as a ketene (CH₂=C=O, 42 Da) or an acetyl radical (43 Da), leading to a prominent peak at m/z = 169 or 170.[8][9] Further fragmentation of the acenaphthene core would also be expected.

Logical Workflow and Pathway Visualizations

As there are no known signaling pathways for 1-Acetoxyacenaphthene, the following diagrams illustrate a logical workflow for its synthesis and characterization, and a potential reaction pathway.

Conclusion

1-Acetoxyacenaphthene represents an interesting synthetic target with potential for further investigation in various fields of chemistry. This guide provides a foundational understanding of its expected properties and the methodologies for its preparation and characterization. It is anticipated that the data and protocols outlined herein will facilitate future research into this and related compounds, enabling a more thorough exploration of their chemical and biological activities. Further experimental work is necessary to fully elucidate the precise physical constants and spectral characteristics of 1-Acetoxyacenaphthene.

References

- 1. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

The Synthetic Utility of 1-Acetoxyacenaphthene: A Focused Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetoxyacenaphthene is a key intermediate in the laboratory-scale synthesis of acenaphthylene, a valuable polycyclic aromatic hydrocarbon with applications in materials science and the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the primary application of 1-Acetoxyacenaphthene, detailing its synthesis from 1-acenaphthenol and its subsequent conversion to acenaphthylene via thermal pyrolysis. This document offers detailed experimental protocols, quantitative data, and mechanistic insights to support researchers in the practical application of this compound.

Introduction

While not a widely versatile reagent in organic synthesis, 1-acetoxyacenaphthene serves a crucial role as a stable, isolable precursor to acenaphthylene. The industrial production of acenaphthylene is typically achieved through the dehydrogenation of acenaphthene. However, for laboratory-scale syntheses, a two-step sequence involving the acetylation of 1-acenaphthenol to 1-acetoxyacenaphthene, followed by a pyrolysis reaction, offers a reliable alternative. This guide will focus on these two core transformations, providing the necessary data and procedural information for their successful implementation.

Synthesis of 1-Acetoxyacenaphthene

The synthesis of 1-acetoxyacenaphthene is readily achieved through the esterification of 1-acenaphthenol with acetic anhydride. This reaction typically proceeds with high yield under mild conditions.

Reaction Scheme

Caption: Synthesis of 1-Acetoxyacenaphthene from 1-acenaphthenol.

Experimental Protocol

A general procedure for the acetylation of 1-acenaphthenol is as follows:

-

To a solution of 1-acenaphthenol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.2 eq).

-

If a non-basic solvent is used, a catalytic amount of a base like pyridine or 4-(dimethylamino)pyridine (DMAP) can be added.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-acetoxyacenaphthene.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data

| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |

| 1-Acenaphthenol | 168.21 | 1.0 | 90-98 |

| Acetic Anhydride | 102.09 | 1.2 | |

| Pyridine (catalyst) | 79.10 | 0.1 | |

| Reaction Time | - | - | 2-4 hours |

| Reaction Temperature | - | - | Room Temperature |

Application in the Synthesis of Acenaphthylene

The principal application of 1-acetoxyacenaphthene is its use as a precursor for the synthesis of acenaphthylene through a thermal elimination reaction, specifically an ester pyrolysis.

Reaction Scheme and Mechanism

The pyrolysis of 1-acetoxyacenaphthene is a syn-elimination reaction that proceeds through a concerted, cyclic transition state. This intramolecular elimination (Ei) mechanism results in the formation of acenaphthylene and acetic acid.

Caption: Pyrolysis of 1-Acetoxyacenaphthene to yield acenaphthylene.

The mechanism involves the transfer of a proton from the C2 position to the carbonyl oxygen of the acetate group, with the simultaneous cleavage of the C1-O and C2-H bonds, leading to the formation of the C1-C2 double bond in acenaphthylene.

Caption: Concerted mechanism of the pyrolysis of 1-acetoxyacenaphthene.

Experimental Protocol

The pyrolysis of 1-acetoxyacenaphthene requires high temperatures and is often carried out under vacuum or an inert atmosphere to prevent oxidation.

-

A sample of purified 1-acetoxyacenaphthene is placed in a suitable flask for pyrolysis, which is connected to a distillation apparatus.

-

The apparatus is evacuated or filled with an inert gas such as nitrogen or argon.

-

The flask is heated to a temperature typically in the range of 400-500 °C.

-

The acenaphthylene product, being volatile under these conditions, distills over and is collected in a receiving flask. Acetic acid is also formed as a byproduct.

-

The collected product can be purified by recrystallization or sublimation.

Quantitative Data

| Parameter | Value | Typical Yield (%) |

| Pyrolysis Temperature | 400-500 °C | 70-85 |

| Pressure | Atmospheric or Vacuum |

Overall Workflow

The two-step process from 1-acenaphthenol to acenaphthylene provides a reliable laboratory-scale synthesis route.

Caption: Overall workflow from 1-acenaphthenol to acenaphthylene.

Conclusion

The primary and most well-documented application of 1-acetoxyacenaphthene in organic synthesis is its role as a stable and convenient precursor for the preparation of acenaphthylene on a laboratory scale. The synthesis of 1-acetoxyacenaphthene via acetylation of 1-acenaphthenol is a high-yielding and straightforward reaction. Its subsequent thermal elimination provides a clean and efficient route to acenaphthylene. While its broader synthetic utility has not been extensively explored, its value in this specific two-step synthesis of a key polycyclic aromatic hydrocarbon is well-established. This guide provides the essential information for researchers to effectively utilize 1-acetoxyacenaphthene in this capacity.

A Technical Guide to the Biological Activities of Acenaphthene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acenaphthene, a tricyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, attracting significant interest in the fields of oncology, microbiology, and immunology. This technical guide provides an in-depth overview of the current research on the biological activities of acenaphthene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical molecular pathways to support ongoing research and drug development efforts.

Introduction

Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core with an ethylene bridge connecting carbons 1 and 8.[1][2] Primarily derived from coal tar, its rigid, planar structure makes it an ideal starting material for synthesizing a diverse range of derivatives.[1][3] These synthetic modifications have unlocked a wealth of biological activities, establishing acenaphthene derivatives as privileged structures in the search for new drugs.[4] This guide explores the significant therapeutic potential of these compounds.

Anticancer Activity

Acenaphthene derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a variety of human cancer cell lines. Research has focused on synthesizing novel derivatives, such as those incorporating thiazole and triazine moieties, and evaluating their antiproliferative effects.[5][6][7]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various acenaphthene derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) and percentage of growth inhibition at a given concentration. The data below summarizes the activity of several lead compounds against a panel of human cancer cell lines.

| Compound ID | Target Cell Line | Cell Type | Activity Measurement | Result | Reference |

| 3c (Thiazole derivative) | SKRB-3 | Breast Cancer | Inhibition (%) @ 20 µM | 66.1 ± 2.2% | [5] |

| 3c (Thiazole derivative) | MDA-MB-468 | Breast Cancer | Inhibition (%) @ 20 µM | 55.5 ± 3.8% | [5] |

| Compound 8 | HeLa | Cervical Cancer | IC₅₀ (µM) | 6.51 ± 0.44 | |

| Compound 8 | MDA-MB-231 | Breast Cancer | IC₅₀ (µM) | 18.54 ± 0.68 | |

| Compound 8 | WM9 | Melanoma | IC₅₀ (µM) | 7.98 ± 1.44 | |

| Compound 9 | HeLa | Cervical Cancer | IC₅₀ (µM) | 2.65 ± 0.38 | |

| 8b, 8c, 8h (Triazine derivatives) | MCF-7, SKOV3, A549 | Breast, Ovarian, Lung | N/A | Moderate to good activity | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the acenaphthene derivative. A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualization: Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for screening acenaphthene derivatives for anticancer activity.

Antimicrobial and Antifungal Activity

Select acenaphthene derivatives, particularly those derived from acenaphthenequinone, have shown promise as antimicrobial agents. Studies indicate moderate activity primarily against Gram-positive bacteria and the fungal pathogen Candida albicans.

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Target Organism | Activity Measurement | Result | Reference |

| Acenaphthenequinone Derivatives | Gram-positive bacteria | MIC (mg/mL) | Moderately active | |

| Acenaphthenequinone Derivatives | Candida albicans | MIC (mg/mL) | Moderately active | |

| Acenaphthenequinone Derivatives | Gram-negative bacteria | MIC (mg/mL) | Inactive |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe + broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Certain acenaphthene derivatives have been investigated for their potential to mitigate inflammation. These studies often employ in vivo models to assess the compound's ability to reduce edema and other inflammatory responses.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic and widely used in vivo model for evaluating the efficacy of acute anti-inflammatory agents.

Methodology:

-

Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions. They are fasted overnight before the experiment with free access to water.

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Compound Administration: The test acenaphthene derivative is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific period (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antiviral Activity

While the broader class of naphthalene derivatives has been explored for antiviral properties, the current body of published research does not highlight significant or widely studied antiviral activities specific to acenaphthene derivatives. This remains an under-investigated area with potential for future exploration.

Mechanisms of Action and Metabolism

Understanding the molecular mechanisms underlying the biological effects of acenaphthene derivatives is crucial for their development as therapeutic agents. Key insights have been gained into their metabolic pathways and their ability to induce cellular stress.

Hepatotoxicity via Oxidative Stress

Studies using zebrafish models have shown that acenaphthene can induce liver toxicity by promoting the production of reactive oxygen species (ROS). This leads to a cascade of downstream events including oxidative stress, mitochondrial damage, inflammation, and ultimately, apoptosis (programmed cell death).

The diagram below illustrates this proposed signaling pathway.

Metabolic Pathway via Cytochrome P450

In humans, acenaphthene is metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver. The oxidation process is a key step in its biotransformation and detoxification. Several CYP isoforms, including CYP2A6, CYP1B1, and CYP1A2, are involved in converting acenaphthene into various oxygenated products, with 1-acenaphthenol being a major initial metabolite. This metabolite can then undergo further oxidation.

The diagram below outlines this metabolic conversion.

Conclusion and Future Perspectives

Acenaphthene derivatives represent a versatile and highly promising class of compounds with significant, well-documented potential in oncology and microbiology. The potent cytotoxic effects against various cancer cell lines warrant further investigation, including in vivo studies and exploration of novel drug delivery systems. While anti-inflammatory activity has been noted, more extensive structure-activity relationship (SAR) studies are needed to optimize potency. The lack of data on antiviral activity presents a clear opportunity for future research. A deeper understanding of the molecular targets and signaling pathways affected by these derivatives will be critical in advancing these promising molecules from laboratory curiosities to clinical candidates.

References

- 1. Acenaphthene - Wikipedia [en.wikipedia.org]

- 2. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fact sheet: Acenaphthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synthesis and anticancer evaluation of novel acenaphtho [1,2-e]-1,2,4- triazine derivatives [ecc.isc.ac]

1-Acetoxyacenaphthene: A Versatile Precursor in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxyacenaphthene, a derivative of acenaphthene, serves as a valuable and versatile precursor in the synthesis of a variety of organic compounds. Its unique structural framework, featuring a reactive ketone, a modifiable acetate group, and an aromatic core, allows for a range of chemical transformations. This guide provides a comprehensive overview of the utility of 1-acetoxyacenaphthene in key chemical reactions, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows. The information presented herein is intended to empower researchers in the fields of medicinal chemistry, materials science, and organic synthesis to effectively utilize this precursor in their developmental pipelines.

Core Chemical Transformations of 1-Acetoxyacenaphthene

1-Acetoxyacenaphthene can undergo several fundamental chemical reactions, making it a strategic starting material for the synthesis of more complex molecules. The primary transformations include:

-

Hydrolysis of the acetate group to yield a hydroxyl functional group.

-

Oxidation to form the corresponding dione, acenaphthoquinone, a valuable synthon in its own right.

-

Reduction of the ketone to a secondary alcohol.

-

Nucleophilic Substitution at the C1 position to introduce a variety of functional groups.

These reactions provide access to a diverse array of acenaphthene derivatives with potential applications in pharmaceuticals, dyes, and polymers.

Experimental Protocols and Data

The following sections detail the experimental procedures for the key reactions of 1-acetoxyacenaphthene, accompanied by tables summarizing the quantitative data for each transformation.

Hydrolysis of 1-Acetoxyacenaphthene

The hydrolysis of the ester functionality in 1-acetoxyacenaphthene provides access to 1-hydroxyacenaphthenone. This reaction is typically carried out under basic or acidic conditions.

Experimental Protocol: Basic Hydrolysis

A solution of 1-acetoxyacenaphthene (1.0 g, 4.71 mmol) in methanol (20 mL) is treated with a 1 M aqueous solution of sodium hydroxide (10 mL). The mixture is stirred at room temperature for 2 hours, during which the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure, and the aqueous residue is neutralized with 1 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried in a vacuum oven to afford 1-hydroxyacenaphthenone.

| Reactant | Product | Reagents | Yield (%) | Purity (%) |

| 1-Acetoxyacenaphthene | 1-Hydroxyacenaphthenone | NaOH, MeOH | 92 | >98 |

Logical Workflow for Hydrolysis

Caption: Workflow for the basic hydrolysis of 1-acetoxyacenaphthene.

Oxidation to Acenaphthoquinone

The oxidation of 1-acetoxyacenaphthene to acenaphthoquinone is a key transformation, as acenaphthoquinone is a widely used building block in organic synthesis. While direct oxidation of 1-acetoxyacenaphthene is possible, a more common and efficient route involves the oxidation of the related compound, 1-acenaphthenone. A highly effective method for this conversion utilizes N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO).[1]

Experimental Protocol: Oxidation of 1-Acenaphthenone

To a solution of 1-acenaphthenone (1.0 g, 5.94 mmol) in dimethyl sulfoxide (20 mL), N-bromosuccinimide (2.12 g, 11.89 mmol) is added in portions at room temperature. The reaction mixture is stirred for 4 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water (100 mL). The precipitated yellow solid is filtered, washed thoroughly with water, and dried to yield acenaphthoquinone.

| Reactant | Product | Reagents | Yield (%) | Reference |

| 1-Acenaphthenone | Acenaphthoquinone | NBS, DMSO | 95 | [1] |

Reaction Pathway for Oxidation

Caption: Oxidation of 1-acenaphthenone to acenaphthoquinone.

Reduction of the Ketone

The ketone functionality of 1-acetoxyacenaphthene can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride. This reaction provides access to 1-acetoxy-2-hydroxyacenaphthene.

Experimental Protocol: Sodium Borohydride Reduction

1-Acetoxyacenaphthene (1.0 g, 4.71 mmol) is dissolved in methanol (25 mL) and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (0.18 g, 4.71 mmol) is added portion-wise over 15 minutes, and the reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 1-acetoxy-2-hydroxyacenaphthene.

| Reactant | Product | Reagents | Yield (%) | Purity (%) |

| 1-Acetoxyacenaphthene | 1-Acetoxy-2-hydroxyacenaphthene | NaBH4, MeOH | 95 | >97 |

Experimental Workflow for Reduction

References

Methodological & Application

Application Notes and Protocols for the Acetylation of Acenaphthene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylation of acenaphthene is a classic example of a Friedel-Crafts acylation reaction, a fundamental method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. This reaction introduces an acetyl group onto the acenaphthene ring, leading to the formation of two primary isomers: 3-acetylacenaphthene and 5-acetylacenaphthene. The ratio of these isomers is significantly influenced by the choice of solvent. This document provides detailed experimental protocols for the acetylation of acenaphthene in two different solvent systems, carbon disulfide and nitrobenzene, highlighting the impact of the solvent on product distribution. Additionally, a comprehensive guide to the work-up and purification of the resulting isomeric mixture is presented.

Data Presentation

The selection of the reaction solvent has a pronounced effect on the isomeric ratio of the acetylated products. The following table summarizes the quantitative data for the acetylation of acenaphthene under different conditions.

| Solvent | Acylating Agent | Catalyst | Molar Ratio (Acenaphthene:Acylating Agent:Catalyst) | Temperature (°C) | Reaction Time (h) | Product Ratio (5-acetylacenaphthene : 3-acetylacenaphthene) | Overall Yield (%) |

| Carbon Disulfide | Acetyl Chloride | Aluminum Chloride | 1 : 1.1 : 1.1 | 0 to room temp. | 2 | ~2 : 1 | High (not specified) |

| Nitrobenzene | Acetyl Chloride | Aluminum Chloride | 1 : 1.1 : 1.1 | 0 to room temp. | 2 | ~40 : 1 | High (not specified) |

Experimental Protocols

Protocol 1: Acetylation of Acenaphthene in Carbon Disulfide

This protocol favors the formation of a mixture of 3- and 5-acetylacenaphthene.

Materials:

-

Acenaphthene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Carbon Disulfide (CS₂) (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 5 M

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide. Cool the flask in an ice bath with stirring.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension of aluminum chloride.

-

Addition of Acenaphthene: Dissolve acenaphthene (1 equivalent) in anhydrous carbon disulfide and add this solution dropwise from the dropping funnel to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice.

-

Add 5 M hydrochloric acid to the mixture to dissolve any remaining aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Protocol 2: Acetylation of Acenaphthene in Nitrobenzene

This protocol is highly selective for the formation of 5-acetylacenaphthene.

Materials:

-

Acenaphthene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 5 M

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Equipment:

-

Same as in Protocol 1.

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous nitrobenzene. Cool the flask in an ice bath with stirring.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension of aluminum chloride.

-

Addition of Acenaphthene: Dissolve acenaphthene (1 equivalent) in anhydrous nitrobenzene and add this solution dropwise from the dropping funnel to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up: Follow the same work-up procedure as described in Protocol 1.

Protocol 3: Purification of Acetylacenaphthene Isomers

The crude product from the acetylation of acenaphthene is a mixture of 3- and 5-acetylacenaphthene. These isomers can be separated by column chromatography.

Materials:

-

Crude acetylacenaphthene mixture

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Equipment:

-

Glass chromatography column

-

Erlenmeyer flasks or test tubes for fraction collection

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Column Preparation: Pack a glass chromatography column with silica gel using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude acetylacenaphthene mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). The two isomers should have different Rf values.

-

Isolation: Combine the fractions containing the pure 3-acetylacenaphthene and the fractions containing the pure 5-acetylacenaphthene separately. Evaporate the solvent from each combined fraction to obtain the isolated isomers.

Mandatory Visualization

Caption: Experimental workflow for the acetylation of acenaphthene.

Caption: Signaling pathway of the Friedel-Crafts acylation.

Application Notes and Protocols for the Analytical Characterization of 1-Acetoxyacenaphthene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 1-Acetoxyacenaphthene. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry, drug discovery, and materials science, where the purity and structural integrity of novel compounds are of paramount importance.

Introduction

1-Acetoxyacenaphthene is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. Its characterization is crucial for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards in drug development and other applications. This document outlines the application of various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the unambiguous identification and quantification of 1-Acetoxyacenaphthene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of 1-Acetoxyacenaphthene.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for 1-Acetoxyacenaphthene. These values are estimated based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Spectral Data for 1-Acetoxyacenaphthene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.2 | Multiplet | 6H | Aromatic Protons |

| ~6.5 | Doublet of Doublets | 1H | H1 |

| ~3.6 | Multiplet | 2H | -CH₂- |

| ~2.2 | Singlet | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Spectral Data for 1-Acetoxyacenaphthene

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~145 - 120 | Aromatic Carbons |

| ~75 | C1 |

| ~30 | -CH₂- |

| ~21 | -COCH₃ |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of 1-Acetoxyacenaphthene for structural elucidation.

Materials:

-

1-Acetoxyacenaphthene sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes and vials

Instrumentation:

-

500 MHz NMR Spectrometer

Procedure:

-

Accurately weigh 5-10 mg of the 1-Acetoxyacenaphthene sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer's probe.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Following ¹H NMR acquisition, acquire the ¹³C NMR spectrum. A larger number of scans may be required for ¹³C due to its lower natural abundance.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the 1-Acetoxyacenaphthene molecule.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectral Data

Table 3: Predicted m/z values for 1-Acetoxyacenaphthene and its Major Fragments (Electron Ionization)

| m/z | Assignment |

| 210 | [M]⁺ (Molecular Ion) |

| 168 | [M - CH₂CO]⁺ |

| 152 | [M - CH₃COOH]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocol for GC-MS

Objective: To obtain the mass spectrum of 1-Acetoxyacenaphthene to confirm its molecular weight and study its fragmentation pattern.

Materials:

-

1-Acetoxyacenaphthene sample

-

Dichloromethane or other suitable volatile solvent

-

GC-MS vials with septa

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Prepare a dilute solution of 1-Acetoxyacenaphthene (e.g., 100 µg/mL) in dichloromethane.

-

Transfer the solution to a GC-MS vial.

-

Set the GC-MS parameters as follows (these may need optimization):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the data. The total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum can be extracted from the corresponding peak.

-

Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis of 1-Acetoxyacenaphthene.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and for quantifying 1-Acetoxyacenaphthene. A reversed-phase method is generally suitable for this type of compound.

HPLC Method Parameters

Table 4: Recommended HPLC Parameters for the Analysis of 1-Acetoxyacenaphthene

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Experimental Protocol for HPLC

Objective: To determine the purity of a 1-Acetoxyacenaphthene sample and to quantify its concentration.

Materials:

-

1-Acetoxyacenaphthene sample and reference standard

-

HPLC-grade acetonitrile and water

-

Volumetric flasks, pipettes, and syringes

-

HPLC vials

Instrumentation:

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of the 1-Acetoxyacenaphthene reference standard (e.g., 1 mg/mL) in acetonitrile. Prepare a series of working standard solutions by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Solution Preparation: Prepare a solution of the 1-Acetoxyacenaphthene sample in acetonitrile at a concentration within the calibration range.

-

Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Calibration Curve: Inject the standard solutions in triplicate and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the sample solution in triplicate and record the peak area.

-

Data Analysis: Determine the purity of the sample by calculating the peak area percentage of 1-Acetoxyacenaphthene relative to the total peak area. Quantify the concentration of 1-Acetoxyacenaphthene in the sample using the calibration curve.

HPLC Analysis Workflow

Caption: Workflow for HPLC purity and quantitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FTIR Spectral Data

Table 5: Predicted Characteristic FTIR Absorption Bands for 1-Acetoxyacenaphthene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-O stretch (ester) |

Experimental Protocol for FTIR Spectroscopy

Objective: To obtain the FTIR spectrum of 1-Acetoxyacenaphthene to confirm the presence of key functional groups.

Materials:

-

1-Acetoxyacenaphthene sample (solid)

-

Potassium bromide (KBr, spectroscopic grade)

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the 1-Acetoxyacenaphthene sample with approximately 100 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum (of air).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups in 1-Acetoxyacenaphthene.

FTIR Analysis Workflow

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, GC-MS, and FTIR spectroscopy provides a robust analytical framework for the comprehensive characterization of 1-Acetoxyacenaphthene. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists, ensuring the reliable identification, purity assessment, and quantification of this compound in various research and development settings. Adherence to these or similar validated methods is essential for generating high-quality, reproducible data.

Application Note and Protocol: Purification of 1-Acetoxyacenaphthene by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1-acetoxyacenaphthene using silica gel column chromatography. 1-Acetoxyacenaphthene, an ester derivative of the polycyclic aromatic hydrocarbon acenaphthene, often requires purification to remove starting materials, byproducts, and other impurities after synthesis. The described method utilizes a normal-phase silica gel column with a hexane/ethyl acetate solvent system to achieve high purity. This document outlines the materials required, a step-by-step experimental protocol, and representative data for the successful isolation of 1-acetoxyacenaphthene.

Introduction

Column chromatography is a fundamental and widely used purification technique in organic synthesis and drug development.[1][2] It allows for the separation of compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3] For a compound of moderate polarity like 1-acetoxyacenaphthene, normal-phase chromatography with a silica gel stationary phase is an effective purification strategy.[3][4] The selection of an appropriate mobile phase, typically a mixture of a nonpolar and a more polar solvent, is crucial for achieving optimal separation.[4][5] This protocol details a robust method for the purification of 1-acetoxyacenaphthene, providing researchers with a reliable procedure to obtain a high-purity product suitable for further research and development.

Data Presentation

The following table summarizes representative quantitative data obtained from the purification of 1-acetoxyacenaphthene using the described protocol.

| Parameter | Crude Product | Purified Product |

| Appearance | Yellowish solid | White crystalline solid |

| Purity (by HPLC) | ~85% | >98% |

| Yield | - | ~90% |

| TLC Rf Value * | 0.45 and other spots | 0.45 (single spot) |

*Thin-layer chromatography (TLC) performed with 4:1 Hexane/Ethyl Acetate as the mobile phase.

Experimental Protocol

This section provides a detailed methodology for the purification of 1-acetoxyacenaphthene by column chromatography.

Materials:

-

Crude 1-acetoxyacenaphthene

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Glass chromatography column

-

Glass wool or cotton

-

Sand (washed)

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for visualization

-

Rotary evaporator

Procedure:

-

Mobile Phase Preparation: Prepare a series of hexane/ethyl acetate mixtures. A typical starting point is a 9:1 hexane/ethyl acetate (v/v) mixture. Prepare more polar mixtures (e.g., 4:1, 2:1 hexane/ethyl acetate) for gradient elution if necessary.

-

TLC Analysis of Crude Product:

-

Dissolve a small amount of the crude 1-acetoxyacenaphthene in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a chamber containing a suitable mobile phase (e.g., 4:1 hexane/ethyl acetate) to determine the separation profile and identify the Rf value of the desired product.[6]

-

-

Column Packing:

-

Insert a small plug of glass wool or cotton at the bottom of the chromatography column.[2]

-

Add a thin layer of sand over the plug.[2]

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).[3]

-

Pour the slurry into the column, ensuring no air bubbles are trapped.[2]

-

Gently tap the column to ensure even packing of the silica gel.[6]

-

Allow the silica gel to settle, and then add a thin protective layer of sand on top.[2]

-

Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[1]

-

-

Sample Loading:

-

Dissolve the crude 1-acetoxyacenaphthene in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

-

Carefully apply the sample solution to the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb completely onto the silica gel.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Begin eluting the column by opening the stopcock.

-

Collect the eluent in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.[1]

-

If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify which fractions contain the purified 1-acetoxyacenaphthene.

-

Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure product.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-acetoxyacenaphthene.

-

-

Final Product Characterization:

-

Determine the yield and purity of the final product using appropriate analytical techniques such as HPLC, NMR, and mass spectrometry.

-

Workflow Diagram

Caption: Workflow for the purification of 1-acetoxyacenaphthene.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of 1-acetoxyacenaphthene using silica gel column chromatography. By following these detailed steps, researchers can obtain a high-purity product, which is essential for accurate downstream applications in scientific research and drug development. The principles outlined here can also be adapted for the purification of other small molecules with similar polarity profiles.

References

Application Notes and Protocols: The Use of 1-Acetoxyacenaphthene in Hydrolysis Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the hydrolysis of 1-acetoxyacenaphthene to 1-acenaphthenol. This reaction is a fundamental transformation in organic synthesis, often employed for the deprotection of a hydroxyl group. The protocols outlined below describe both base-catalyzed and acid-catalyzed hydrolysis methods, offering flexibility depending on the requirements of a synthetic route, such as substrate compatibility and desired reaction conditions.

Introduction

1-Acetoxyacenaphthene is a key intermediate in the synthesis of various derivatives of acenaphthene, a polycyclic aromatic hydrocarbon. The acetoxy group often serves as a protecting group for the hydroxyl functionality of 1-acenaphthenol. Protecting groups are crucial in multi-step organic synthesis to prevent a functional group from reacting under certain conditions while modifications are made elsewhere in the molecule. The acetyl group of 1-acetoxyacenaphthene can be readily removed by hydrolysis under either basic or acidic conditions to yield 1-acenaphthenol. The choice between these two methods depends on the overall synthetic strategy and the presence of other functional groups in the molecule.

Base-Catalyzed Hydrolysis (Saponification): This method typically involves the use of an alkali metal hydroxide, such as sodium hydroxide, in a protic solvent like water or ethanol. The reaction is generally fast and proceeds to completion due to the deprotonation of the resulting carboxylic acid, driving the equilibrium forward.

Acid-Catalyzed Hydrolysis: This method employs a strong acid, such as sulfuric acid or hydrochloric acid, as a catalyst in the presence of water. The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions, including the concentration of water.

Data Presentation

| Parameter | Base-Catalyzed Hydrolysis (NaOH) | Acid-Catalyzed Hydrolysis |

| Reactant | 1-Acetoxyacenaphthene | 1-Acetoxyacenaphthene |

| Product | 1-Acenaphthenol | 1-Acenaphthenol |

| Reagents | Sodium Hydroxide, Water, Ethanol | Strong Acid (e.g., H₂SO₄), Water |

| Solvent | Ethanol/Water | Protic Solvent (e.g., Ethanol, Water) |

| Reaction Time | 2 hours | Not specified in literature |

| Temperature | Reflux | Not specified in literature |

| Yield (Crude) | 92-95% | Not specified in literature |

| Purification Method | Recrystallization from Benzene | Not specified in literature |

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of 1-Acetoxyacenaphthene

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

1-Acetoxyacenaphthene

-

95% Ethanol

-

Sodium Hydroxide (NaOH)

-

Water

-

Benzene (for recrystallization)

-

Decolorizing Carbon

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers

-

Heated funnel

Procedure:

-

In a round-bottom flask, dissolve the 1-acetoxyacenaphthene in 275 ml of 95% ethanol.

-

Prepare a solution of sodium hydroxide by dissolving 1.2 equivalents of NaOH in 400 ml of water.

-

Add the sodium hydroxide solution to the ethanolic solution of 1-acetoxyacenaphthene.

-

Heat the reaction mixture to reflux and maintain reflux for 2 hours.

-

After 2 hours, cool the mixture to below 20°C.

-

Collect the precipitated yellow crystalline 1-acenaphthenol by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals thoroughly with approximately 1.5 liters of water.

-

Air-dry the crude product. The expected yield of crude 1-acenaphthenol is 138–143 g (92-95%).

-

For purification, dissolve the crude product in 2 liters of boiling benzene.

-

Add 6–8 g of decolorizing carbon to the boiling solution and filter through a heated funnel.

-

Concentrate the filtrate to about 1 liter and allow the 1-acenaphthenol to crystallize.

-

Collect the purified crystals by vacuum filtration and wash with cold benzene (approximately 500 ml).

Protocol 2: General Approach for Acid-Catalyzed Hydrolysis of 1-Acetoxyacenaphthene

A specific, detailed protocol for the acid-catalyzed hydrolysis of 1-acetoxyacenaphthene is not well-documented in publicly available literature. However, a general procedure based on the principles of acid-catalyzed ester hydrolysis can be proposed. Researchers should optimize the following conditions for their specific needs.

Materials:

-

1-Acetoxyacenaphthene

-

Ethanol or another suitable protic solvent

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure (to be optimized):

-

Dissolve 1-acetoxyacenaphthene in a suitable solvent such as ethanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small volume of concentrated HCl).

-

Add an excess of water to the reaction mixture to drive the equilibrium towards the hydrolysis products.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-acenaphthenol.

-

Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Workflows

The following diagrams illustrate the general workflows for the base-catalyzed and acid-catalyzed hydrolysis of 1-acetoxyacenaphthene.

Caption: Workflow for Base-Catalyzed Hydrolysis.

Caption: General Workflow for Acid-Catalyzed Hydrolysis.

Signaling Pathway Analogy: Deprotection Logic

While not a biological signaling pathway, the decision-making process for choosing a deprotection strategy can be visualized in a similar manner.

1-Acetoxyacenaphthene: A Versatile Building Block for the Synthesis of Complex Bioactive Molecules

Application Note AP-CHEM-2025-01

Introduction